3-(piperidin-2-yl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13/h1-2,5-6,9,13-15H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOROLLUGHLEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970010 | |
| Record name | 3-(Piperidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54703-46-7, 4695-73-2 | |
| Record name | 1H-Indole, 2-(piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054703467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4695-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Piperidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Indole Piperidine Hybrid Systems in Chemical Biology
Indole (B1671886) and piperidine (B6355638) are two of the most ubiquitous heterocyclic structures found in bioactive compounds and pharmaceuticals. The indole ring, a key component of the essential amino acid tryptophan, is a versatile pharmacophore that can mimic protein structures and interact with a variety of biological targets. sci-hub.sechula.ac.th Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsr.comresearchgate.net Piperidine, a saturated heterocycle, is a common fragment in many alkaloids and synthetic drugs, contributing to their solubility and ability to cross biological membranes. mdpi.com
The fusion of these two privileged scaffolds into a single molecular entity creates a hybrid system with unique three-dimensional architecture and electronic properties. This combination allows for the exploration of a broader chemical space and the potential for multi-target interactions, a desirable characteristic in the treatment of multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov The 3-(piperidin-2-yl)-1H-indole core, in particular, serves as a crucial building block in the synthesis of molecules designed to engage with specific biological receptors, especially in the central nervous system. chemimpex.com
The Evolution of Research Interest in the 3 Piperidin 2 Yl 1h Indole Motif
Initial interest in indole-piperidine hybrids was sparked by their presence in various natural products with significant biological activity. Over time, synthetic chemists began to explore the systematic combination of these two rings to generate novel compounds with enhanced therapeutic potential. The 3-(piperidin-2-yl)-1H-indole scaffold, specifically, has garnered increasing attention due to its structural resemblance to endogenous ligands and its adaptability for chemical modification.
A key area of investigation has been the development of dual inhibitors, where a single molecule can modulate two different biological targets. For instance, researchers have designed and synthesized indole-piperidine amides that act as dual inhibitors of cholinesterase and β-secretase, two enzymes implicated in the pathology of Alzheimer's disease. nih.gov In one study, the compound 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) demonstrated inhibitory activity against both human acetylcholinesterase (hAChE) and human β-secretase-1 (hBACE-1) with IC50 values of 0.32 and 0.39 μM, respectively. nih.gov
Furthermore, the 3-(piperidin-4-yl)-1H-indole scaffold has been explored as a novel chemotype for antimalarial drugs. nih.gov A series of compounds based on this structure were synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov While many modifications to the N-piperidinyl position were not well-tolerated, a lead compound with promising antimalarial activity and favorable physicochemical properties was identified, highlighting the potential of this scaffold for further optimization. nih.gov
The table below summarizes key research findings related to the biological activities of this compound and its derivatives.
| Compound/Scaffold | Target(s) | Biological Activity | Key Findings |
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hAChE, hBACE-1 | Dual Inhibition | IC50 values of 0.32 μM (hAChE) and 0.39 μM (hBACE-1). nih.gov |
| 3-(piperidin-4-yl)-1H-indole | Plasmodium falciparum | Antimalarial | Identified a lead compound with EC50 values of approximately 3 μM against drug-resistant and sensitive strains. nih.gov |
| 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole | Eimeria parasites | Anticoccidial | Showed potent in vitro and in vivo activity. researchgate.net |
Scope and Research Directions for the Chemical Compound
The versatility of the 3-(piperidin-2-yl)-1H-indole scaffold opens up numerous avenues for future research and development. The ability to modify both the indole (B1671886) and piperidine (B6355638) rings allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.
Current and future research directions include:
Neurodegenerative Diseases: Further exploration of dual-target inhibitors for Alzheimer's disease and other neurodegenerative conditions remains a high priority. mdpi.comnih.gov The development of compounds that can cross the blood-brain barrier is a critical aspect of this research. nih.gov
Oncology: The indole nucleus is a well-established pharmacophore in cancer drug discovery. mdpi.com The this compound scaffold can be utilized to design novel anticancer agents that target specific signaling pathways or act as cytotoxic agents. chemimpex.com
Infectious Diseases: The success of the 3-(piperidin-4-yl)-1H-indole scaffold in antimalarial research suggests its potential for developing new treatments for other infectious diseases. chula.ac.thnih.gov
Allosteric Modulation: The indole-2-carboxamide scaffold, a related structure, has been successfully used to develop allosteric modulators for the cannabinoid CB1 receptor. nih.gov This opens up the possibility of exploring this compound derivatives as allosteric modulators for other G-protein coupled receptors.
The continued investigation of the this compound motif holds significant promise for the discovery of new and effective medicines to address a wide range of unmet medical needs. Its unique structural features and proven biological activity make it a valuable platform for the design and synthesis of next-generation therapeutic agents.
An in-depth exploration of the synthetic pathways leading to this compound and its derivatives reveals a range of sophisticated chemical strategies. These methods are crucial for accessing this important structural motif, which serves as a scaffold in medicinal chemistry. chemimpex.com The synthesis can be broadly categorized into the initial construction of the core structure, subsequent functionalization to create diverse analogues, and methods to control and resolve its stereochemistry.
Preclinical Pharmacological Profiling of 3 Piperidin 2 Yl 1h Indole Analogues
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental in early-stage drug discovery to determine the interaction of new chemical entities with specific biological targets. For 3-(piperidin-2-yl)-1H-indole analogues, these studies have primarily focused on assessing their affinity and functional effects at various GPCRs and their inhibitory potential against clinically relevant enzymes.
GPCRs represent a large family of transmembrane receptors involved in numerous signaling pathways, making them prominent drug targets. The affinity of a ligand for a receptor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. Functional assays, in turn, determine whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Analogues of the 3-(piperidinyl)-1H-indole structure have been extensively studied for their interactions with various serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT).
A series of 3-(4-fluorophenyl)-1H-indoles featuring a 1-piperidinyl substituent demonstrated high affinity for the 5-HT2 receptor. nih.gov Strategic substitutions, such as a methyl group at the 2- and 5-positions of the indole (B1671886) ring, led to compounds with exceptional affinity and selectivity. For example, one such analogue exhibited an IC50 value of 3.4 nM for 5-HT2 receptors while showing extremely low affinity for dopamine (B1211576) D2 receptors. nih.gov
Other research has focused on developing dual-target ligands. Derivatives incorporating a 3-(1H-indol-3-yl)-1-piperidyl moiety have shown moderate to high binding affinity for both 5-HT1A receptors and SERT. nih.gov Similarly, modifying the core structure to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been a successful strategy for creating ligands with dual affinity for 5-HT1A and SERT, with some compounds showing Ki values in the low nanomolar range for SERT. semanticscholar.orgresearchgate.net The length of the alkyl chain linking the core to other chemical groups was found to be a critical determinant of affinity for the 5-HT1A receptor. researchgate.net
| Compound/Analogue Series | Target | Affinity (IC50 or Ki) | Reference |
|---|---|---|---|
| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone | 5-HT2 | 3.4 nM (IC50) | nih.gov |
| 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives | SERT | 9.2 nM (Ki) | semanticscholar.org |
| 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives | 5-HT1A | 128 nM (Ki) | semanticscholar.org |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT2A | 7.81 (pKi) | mdpi.com |
The 3-(piperidinyl)-1H-indole scaffold has also been explored for its potential as a dopamine receptor ligand. Structure-activity relationship (SAR) studies have shown that substitutions on both the indole and the piperidine (B6355638) ring systems are pivotal for achieving high affinity and selectivity.
Analogues of L741,626, a known D2 receptor antagonist, have been synthesized by modifying the indole core. nih.gov Research showed that a chloro-substituent on the phenyl-piperidinol moiety was crucial for high D2 affinity and selectivity over D3 and D4 receptors. nih.gov For instance, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and its 5-methoxy isomer were identified as highly potent and selective D2 antagonists, with Ki values in the low nanomolar range and over 100-fold selectivity against the D3 receptor. nih.gov In contrast, some analogues designed for serotonin receptors showed very poor affinity for dopamine receptors, with an IC50 value for D2 receptors as high as 6900 nM, indicating high selectivity. nih.gov
Further modifications, such as the introduction of an ethoxy group at the 5-position of the indole ring, have yielded compounds with significant D2 receptor affinity. mdpi.com The compound 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole was found to bind to the human D2 receptor with a Ki of 151 nM. mdpi.com
| Compound/Analogue Series | Target | Affinity (Ki) | Selectivity (D2 vs. D3) | Reference |
|---|---|---|---|---|
| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (6) | D2 | 0.43 nM | >100-fold | nih.gov |
| 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (7) | D2 | 0.62 nM | >100-fold | nih.gov |
| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) | D2 | 151 nM | Not Reported | mdpi.com |
| 1-((1H-indol-3-yl)methyl)-4-(4′-chlorophenyl)piperidin-4-ol | D2 | 11.2 nM | ~15-fold | nih.gov |
| 1-((1H-indol-3-yl)methyl)-4-(4′-chlorophenyl)piperidin-4-ol | D3 | 163 nM | - | nih.gov |
| 1-((1H-indol-3-yl)methyl)-4-(4′-chlorophenyl)piperidin-4-ol | D4 | 1520 nM | - | nih.gov |
A significant area of research has been the development of 1H-indole-2-carboxamide analogues, which are structurally related to the this compound framework, as allosteric modulators of the cannabinoid receptor 1 (CB1). unc.eduacs.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site, altering the receptor's response to endogenous ligands. nih.gov
The prototypical compound in this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). acs.orgacs.org SAR studies have revealed that the modulatory activity is highly sensitive to substitutions on the indole ring. unc.edunih.gov A short alkyl group (like methyl) at the C3 position and an electron-withdrawing group (like chloro or fluoro) at the C5 position of the indole ring can enhance potency. unc.edu Furthermore, replacing the piperidinyl group on the phenethyl tail with a diethylamino group generally leads to more potent compounds. nih.gov
These compounds typically act as negative allosteric modulators (NAMs) of agonist-stimulated G-protein activation. unc.eduacs.org However, they can also exhibit biased signaling, for instance, by independently promoting β-arrestin-mediated signaling pathways. acs.org
| Compound/Analogue Series | Modulatory Activity | Potency (IC50) | Key Structural Features | Reference |
|---|---|---|---|---|
| ORG27569 (1) | CB1 NAM | 853 nM | C3-ethyl, C5-chloro, 4-piperidinyl | unc.edunih.gov |
| Analogue with C3-ethyl, C5-chloro, 4-diethylamino (17) | CB1 NAM | 483 nM | Change from piperidinyl to diethylamino increases potency | unc.edunih.gov |
| Analogue with C3-methyl, C5-chloro, 4-diethylamino (45) | CB1 NAM | 79 nM | Smaller C3 substituent (methyl vs. ethyl) improves potency | unc.edunih.gov |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | CB1 PAM (binding); NAM (function) | 89.1 nM (KB) | Longer C3 chain enhances binding affinity | acs.org |
The indole scaffold is also present in molecules designed to inhibit various enzymes. Studies have evaluated indole derivatives, including those structurally related to this compound, for their ability to inhibit enzymes such as α-amylase and cholinesterases.
α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govacs.org Several studies have shown that indole derivatives can be potent α-amylase inhibitors. A series of eighteen indole analogues demonstrated α-amylase inhibition with IC50 values ranging from 2.031 to 2.633 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.927 µM). researchgate.net In another study, synthesized indole-3-acetamide (B105759) derivatives also showed good to moderate inhibition, with the most active compound having an IC50 of 1.09 µM. acs.org The structure-activity relationship indicated that substitutions on the phenyl ring of the acetamide (B32628) moiety were critical for activity. acs.orgresearchgate.net
Cholinesterase Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the treatment of Alzheimer's disease. While not direct this compound analogues, hybrid molecules containing indole or related heterocyclic systems have been investigated. For example, benzimidazole-based thiazole (B1198619) derivatives were synthesized and showed potent inhibition of both AChE and BuChE, with IC50 values in the low to sub-micromolar range, in some cases exceeding the potency of the standard drug Donepezil. nih.gov
| Compound Series | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Indole-3-acetamide derivatives | α-Amylase | 1.09 - 2.84 µM | acs.org |
| General Indole analogues | α-Amylase | 2.031 - 2.633 µM | researchgate.net |
| Benzimidazole-based thiazole analogues | Acetylcholinesterase (AChE) | 0.10 - 11.10 µM | nih.gov |
| Benzimidazole-based thiazole analogues | Butyrylcholinesterase (BuChE) | 0.20 - 14.20 µM | nih.gov |
Assessment of G-protein Coupled Receptor (GPCR) Affinity and Agonism/Antagonism
Cell-Based Assays for Biological Activity
Beyond receptor binding and enzyme inhibition, cell-based assays are crucial for understanding the functional consequences of a compound's activity in a biological context. For this compound analogues and related structures, a variety of cell-based assays have been employed.
Calcium Mobilization Assays: These functional assays are widely used to characterize GPCR activity. For CB1 allosteric modulators, CHO (Chinese Hamster Ovary) cells stably expressing the human CB1 receptor are utilized. unc.edunih.gov The assay measures changes in intracellular calcium concentration upon receptor activation or modulation, often using a fluorescent dye like Calcium 5 and read on a FLIPR (Fluorometric Imaging Plate Reader) system. unc.edunih.gov This allows for the characterization of compounds as agonists, antagonists, or allosteric modulators. unc.edu
Cell Viability and Functional Screening Assays: To assess the potential of indole-based compounds as therapeutic agents for other diseases, specific functional screens are used. For example, to evaluate antiviral activity, a replicon assay in virus-infected BE(2)-C cells was used. nih.gov The activity was quantified by measuring cell viability, for instance, through an MTT reduction assay, which assesses metabolic activity as an indicator of cell health. nih.gov In the search for antimalarial agents, a high-throughput whole-cell screen against Plasmodium falciparum was used to identify active 3-piperidin-4-yl-1H-indoles. ijpsr.com These assays provide direct evidence of a compound's biological effect in a relevant cellular model.
Antimicrobial and Antiparasitic Efficacy
Analogues of this compound have been investigated for their efficacy against a range of microbial and parasitic pathogens. The core structure, combining the indole nucleus with a piperidine ring, allows for modifications that can enhance potency and spectrum of activity.
Research into indole diketopiperazine (DKP) alkaloids, which share structural similarities with the core scaffold, has revealed significant antimicrobial properties. For instance, compounds 3b and 3c in a synthesized series demonstrated potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.94 to 3.87 μM. nih.gov These compounds also exhibited moderate antifungal activity against Valsa mali. nih.gov
Other studies have focused on different structural variations. Indole-based Mannich base derivatives incorporating a piperidine ring have shown considerable antimicrobial activity against E. coli, B. subtilis, and the fungi Aspergillus flavus and Aspergillus niger. researchgate.net Similarly, piperidine derivatives connected to other chemical moieties have demonstrated activity against S. aureus and E. coli. researchgate.netbiointerfaceresearch.com
In the realm of antiparasitic research, while direct studies on this compound are limited, related structures have shown promise. A series of 3-piperidin-4-yl-1H-indoles were developed as antimalarial agents based on a high-throughput screening hit against Plasmodium falciparum. nih.gov Furthermore, indole-2-carboxamide analogues have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org Piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has also been evaluated for its in vitro and in vivo antiparasitic effects against the fish ectoparasite Argulus spp. nih.gov
Table 1: Antimicrobial and Antiparasitic Activity of Selected Indole-Piperidine Analogues and Related Compounds
| Compound Name | Target Organism/Disease | Activity/Finding | Reference |
|---|---|---|---|
| (3S,8aS)-3-((1H-indol-3-yl)methyl)-2-(4-methoxybenzyl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) (3b) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Potent antibacterial activity (MIC: 0.94-3.87 µM) | nih.gov |
| 3-(Furan-2-yl(piperidin-1-yl)methyl)-1H-indole (M3) | E. coli, B. subtilis, A. flavus, A. niger | Considerable antimicrobial activity | researchgate.net |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)-phenyl)acrylate (2) | S. aureus, E. coli | Showed excellent antibacterial activity, particularly against S. aureus | researchgate.net |
| 3-piperidin-4-yl-1H-indole derivatives | Plasmodium falciparum (Malaria) | Developed as novel antimalarial chemotypes | nih.gov |
| 1H-Indole-2-carboxamide analogues | Trypanosoma cruzi (Chagas Disease) | Identified as active against intracellular amastigote forms | nih.govacs.org |
| Piperine | Argulus spp. | 100% mortality at 9.0 mg/l in vitro | nih.gov |
Antioxidant and Anti-inflammatory Potential
The antioxidant and anti-inflammatory properties of this compound analogues are of significant interest due to the role of oxidative stress and inflammation in numerous pathologies. The indole nucleus itself is known to participate in radical scavenging. researchgate.net
Studies on various piperidine-containing compounds have highlighted their potential as antioxidant agents. scispace.com For instance, novel indole-based Mannich base derivatives containing a piperidine ring exhibited noteworthy antioxidant activity, which was attributed to the presence of the phenyl and piperidine rings. researchgate.net These same compounds also demonstrated significant in vitro anti-inflammatory activity by controlling protein denaturation and red blood cell hemolysis. researchgate.net
Piperine, an alkaloid from Piper species, is well-documented for its anti-inflammatory and antioxidant effects. It has been shown to quench free radicals and reactive oxygen species, inhibit lipid peroxidation, and suppress the activation of the pro-inflammatory transcription factor NF-κB. nih.gov While not a direct analogue, its piperidine moiety is a key structural feature. Other research has shown that substituted piperidine oximes can act as effective free radical scavengers in various assays, including DPPH, superoxide, and nitric oxide (NO) assays. scispace.com
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Selected Indole-Piperidine Analogues and Related Compounds
| Compound Name/Class | Assay/Model | Activity/Finding | Reference |
|---|---|---|---|
| Indole-based Mannich base derivatives (with piperidine) | DPPH assay, Protein denaturation, RBC hemolysis | Worthy antioxidant activity and significant anti-inflammatory activity | researchgate.net |
| Piperine | Free radical scavenging, NF-κB activation | Protects against oxidative damage and inhibits TNF-α induced NF-κB activation | nih.gov |
| Substituted piperidine oximes | DPPH, superoxide, NO, ABTS, hydroxyl assays | Effective free radical scavengers | scispace.com |
| 1-methyl-3-(piperidin-2-yl)-1H-indole | Not Specified | Mentioned as having potential as an anti-inflammatory and antioxidant agent |
Anti-proliferative Activity in Disease Models
The indole scaffold is a cornerstone in the development of anticancer agents, and its combination with a piperidine ring has led to the discovery of potent anti-proliferative compounds.
Novel 3-phenyl indole-2-carboxamide derivatives bearing a p-piperidinyl phenethyl moiety (compound 24a ) have demonstrated excellent anticancer activity against the MCF7 breast cancer cell line, with an IC50 value of 0.13 μM. nih.gov Mechanistic studies revealed that these active compounds cause disturbances in cell cycle progression, leading to cell cycle arrest. nih.gov Similarly, a series of ethyl 5-chloro-indole-2-carboxylates, including a meta-piperidinyl derivative (3e ), showed potent antiproliferative effects against a panel of cancer cell lines, outperforming the reference drug erlotinib (B232) in some cases. mdpi.comresearchgate.net This compound was also a potent inhibitor of the EGFR kinase. mdpi.com
Other complex heterocyclic systems incorporating the indole-piperidine structure have also been explored. For example, 2-(piperidin-1-yl)-3-(1-benzyl indol-3-yl)quinoxaline is among a class of compounds noted for its in vitro cytotoxic effects against human ovarian cancer cell lines. mbimph.com A series of novel isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives linked to a piperidine moiety displayed anti-proliferative activity against leukemia and breast cancer cell lines, with activities in the micromolar concentration range. tandfonline.com
Table 3: Anti-proliferative Activity of Selected Indole-Piperidine Analogues
| Compound Name | Cell Line(s) | Activity/Finding (IC50/GI50) | Reference |
|---|---|---|---|
| 3-Phenyl-N-(p-piperidinyl phenethyl) indole-2-carboxamide (24a) | MCF7 (Breast Cancer) | Excellent anticancer activity (IC50 = 0.13 µM) | nih.gov |
| Ethyl 5-chloro-3-(((m-piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | Panc-1, MCF-7, A-549 | Potent antiproliferative effects (GI50 = 29 nM); Potent EGFR inhibitor (IC50 = 68 nM) | mdpi.comresearchgate.net |
| Indolo[1,2-a]quinoxaline derivatives with piperidine | Leukemia, Breast Cancer | Activity in the 3- to 18-µM concentration range | tandfonline.com |
| 2-(piperidin-1-yl)-3-(1-benzyl indol-3-yl)quinoxaline | OVCAR-3, BG-1 (Ovarian Cancer) | In vitro cytotoxic effect | mbimph.com |
In Vivo Preclinical Evaluation in Animal Models
Moving from in vitro studies to in vivo animal models is a critical step in evaluating the therapeutic potential of this compound analogues. This section reviews the available data on their neuropharmacological, anti-infective, and analgesic/anti-inflammatory effects in preclinical models.
Neuropharmacological Assessments
While specific in vivo neuropharmacological data for this compound analogues are not extensively detailed in the available literature, related compounds have been investigated. For instance, indole-2-carboxamide analogues have been developed as alphavirus replication inhibitors, with some demonstrating the ability to achieve measurable drug levels in the brain in mouse pharmacokinetic studies, a prerequisite for assessing neuropharmacological effects in CNS infections. nih.gov The cannabinoid CB1 receptor, a key player in neuromodulation, is allosterically modulated by certain indole-2-carboxamides containing a piperidin-1-yl moiety, suggesting a potential for impacting neurological functions. nih.gov Furthermore, dual-acting ligands targeting histamine (B1213489) H3 and sigma-1 receptors, built around a piperidine core, have been designed for the treatment of various CNS disorders, including pain. nih.gov
Efficacy in Infectious Disease Models
The in vivo efficacy of indole-piperidine type structures has been demonstrated in models of parasitic diseases. A lead 1H-indole-2-carboxamide was advanced to proof-of-concept efficacy studies in both acute and chronic mouse models of Chagas disease, where it showed antiparasitic activity. nih.govacs.org In another study, a spiroazepineindole derivative, which shares some structural features with the target scaffold, led to a 96% reduction in parasitemia in a P. berghei infected mouse model of malaria after a single dose. nih.gov The natural product piperine has been shown to have 100% antiparasitic efficacy in vivo against Argulus spp. infestation on goldfish at a concentration of 9.0 mg/l within 48 hours. nih.gov
Table 4: In Vivo Efficacy of Related Indole/Piperidine Compounds in Infectious Disease Models
| Compound Class/Name | Animal Model | Disease Model | Efficacy/Finding | Reference |
|---|---|---|---|---|
| 1H-Indole-2-carboxamide | Mouse | Chagas Disease (acute and chronic) | Demonstrated antiparasitic activity | nih.govacs.org |
| Spiroazepineindole | Mouse | Malaria (P. berghei) | 96% reduction in parasitemia with a single dose | nih.gov |
| Piperine | Goldfish (Carassius auratus) | Argulus spp. infestation | 100% efficacy at 9.0 mg/l in 48 hours | nih.gov |
Evaluation of Analgesic and Anti-inflammatory Responses
The in vivo analgesic and anti-inflammatory potential of compounds containing the indole and/or piperidine moiety has been reported in several preclinical models.
A novel multitarget compound containing an indole core demonstrated high potency in the mouse formalin test, a model of inflammatory pain, and produced significant, dose-dependent analgesic effects in the spinal nerve ligation (SNL) model of neuropathic pain. nih.gov In the SNL model, it achieved a maximum possible effect (MPE) of 45% at a 100 mg/kg dose. nih.gov
In models of inflammation, coumarin (B35378) Mannich bases with a piperidine-1-yl group showed potent acute anti-inflammatory activity in the carrageenan-induced rat paw edema assay. thieme-connect.de Specifically, 3-[3-(piperidine-1-yl)propanoyl]-2H-chromen-2-one showed 66.7% inhibition of edema, comparable to the standard drug diclofenac. thieme-connect.de Similarly, other indole derivatives have shown significant anti-inflammatory and analgesic activities in various rat models. researchgate.net In a rat model of ovalbumin-induced lung inflammation, a 3-(4-pyridinylamino)-1H-indole-2-carboxylic acid derivative inhibited the influx of eosinophils in a dose-dependent manner. google.com
Table 5: In Vivo Analgesic and Anti-inflammatory Responses of Selected Indole/Piperidine Analogues
| Compound Class/Name | Animal Model | Assay/Model | Response/Finding | Reference |
|---|---|---|---|---|
| Novel Indole Analogue (Compound 29) | Mouse | Spinal Nerve Ligation (Neuropathic Pain) | Dose-dependent analgesia (45% MPE at 100 mg/kg) | nih.gov |
| 3-[3-(piperidine-1-yl)propanoyl]-2H-chromen-2-one (3c) | Rat | Carrageenan-induced Paw Edema | 66.7% inhibition of inflammation | thieme-connect.de |
| (E)-3-(1-H-Indol-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one (3c) | Rat | Formalin-induced Paw Edema | Significant anti-inflammatory activity | |
| 3-(4-pyridinylamino)-1H-indole-2-carboxylic acid | Rat | Ovalbumin-induced Lung Inflammation | Dose-dependent inhibition of eosinophil influx | google.com |
Computational Chemistry and Molecular Modeling Studies of 3 Piperidin 2 Yl 1h Indole Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target.
Prediction of Binding Modes and Affinities
Studies on various derivatives of the 3-(piperidin-2-yl)-1H-indole scaffold have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies on 3-(N-alkyl/aryl piperidyl) indoles have been performed to explore their interactions with serotonin-5HT, H1, and CCR2 antagonist receptors. These simulations help in understanding how modifications to the piperidine (B6355638) ring and the indole (B1671886) nucleus affect the binding orientation and affinity.
In a study involving (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, a derivative of the core scaffold, molecular docking against Mycobacterium tuberculosis enoyl reductase (InhA) revealed a strong binding energy of -11.86 kcal/mol. tandfonline.com This suggests a high affinity of the ligand for the active site of the enzyme. The docking pose indicated that the compound interacts with the protein primarily through alkyl and pi-alkyl interactions. tandfonline.com
Similarly, docking studies of indole-based benzamide (B126) derivatives targeting the estrogen receptor alpha (ER-α) have shown promising binding affinities, with some compounds exhibiting better scores than the standard drug. pensoft.net These computational predictions are crucial in the early stages of drug design for prioritizing compounds for synthesis and biological evaluation.
Identification of Key Interacting Residues
A critical aspect of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. For (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, docking studies with InhA identified key interactions with residues such as ILE867 and ALA919, which form interactions with the indole moiety. tandfonline.com Furthermore, PHE911 was found to interact with both the indole and the benzylpiperidin-4-one portions of the molecule. tandfonline.com
In another example, the docking of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole into the human dopamine (B1211576) D2 receptor highlighted a key interaction between the protonatable nitrogen atom of the ligand and the aspartic acid residue Asp114 (3.32) of the receptor. mdpi.com Additionally, π-π stacking interactions were observed with Trp386 (6.48) and Phe390 (6.52), further stabilizing the ligand-protein complex. mdpi.com These detailed interaction maps provide a structural basis for the observed biological activity and guide further structural modifications to enhance potency and selectivity.
| Compound/System | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Mycobacterium tuberculosis enoyl reductase (InhA) | -11.86 | ILE867, ALA919, PHE911 tandfonline.com |
| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Human Dopamine D2 Receptor | Not specified | Asp114 (3.32), Trp386 (6.48), Phe390 (6.52) mdpi.com |
| Indole-based benzamides | Estrogen Receptor Alpha (ER-α) | Not specified | Not specified pensoft.net |
Advanced Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are invaluable for characterizing the intrinsic properties of the this compound scaffold.
Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations have been employed to determine optimized geometries, electronic properties, and to perform conformational analysis.
A study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one utilized DFT with the B3LYP functional and 6-31G(d,p) basis set to optimize the molecular structure. tandfonline.com The calculations revealed that the six-membered piperidin-4-one ring adopts a chair conformation, which is a common low-energy conformation for such systems. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) showed that the HOMO is localized over one indole moiety, while the LUMO is localized on the other. tandfonline.com The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule.
For 2-phenyl-3-(piperidin-4-yl)-1H-indole, DFT calculations have been used to determine the most stable conformation, including the preferred orientation of the phenyl substituent relative to the indole core and the chair conformation of the piperidine ring. Such calculations provide fundamental thermodynamic information about the molecule's stability.
| Compound | DFT Method | Key Findings |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | B3LYP/6-31G(d,p) | Chair conformation of piperidin-4-one ring; HOMO localized on one indole, LUMO on the other. tandfonline.com |
| 2-phenyl-3-(piperidin-4-yl)-1H-indole | Not specified | Determination of the most stable conformation and thermodynamic stability. |
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the stability and conformational changes of the complex over time.
For the complex of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole with the human dopamine D2 receptor, 100-nanosecond MD simulations were performed. mdpi.com The simulations showed that the ligand-receptor complex was stable, as indicated by the decreasing potential energy and a ligand root-mean-square deviation (RMSD) below 2 Å. mdpi.com This stability in a dynamic environment provides greater confidence in the binding mode predicted by molecular docking.
In a study of novel indole-based molecules as potential sirtuin inhibitors, molecular dynamics simulations were conducted on the top-scoring compound in complex with sirtuin 2 for 100 nanoseconds. jst.go.jp The results indicated good stability of the complex, further validating the docking predictions. jst.go.jp Similarly, MD simulations of indole-based benzamides targeting the estrogen receptor alpha confirmed the stability of the docked protein-ligand complexes over a 100 ns period. pensoft.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico tools are widely used to estimate these properties for novel compounds.
For various indole derivatives, in silico ADME predictions have been carried out to assess their drug-likeness. tandfonline.compensoft.net These studies often evaluate parameters based on Lipinski's rule of five, which includes molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors.
A study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one showed that the compound has a molecular weight of 443.54 g/mol , two hydrogen bond donors, and two hydrogen bond acceptors, and four rotatable bonds, largely in accordance with Lipinski's rule. tandfonline.com However, the calculated LogP value of 5.29 indicated a potential violation related to high lipophilicity. tandfonline.com
In another study, in silico ADME prediction for novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives indicated that the compounds exhibited ADME-friendly characteristics and adhered to Lipinski's rules, with a good bioavailability score of 0.55. nih.gov
| Compound/System | Predicted ADME Properties/Parameters |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | MW: 443.54, H-bond donors: 2, H-bond acceptors: 2, Rotatable bonds: 4, LogP: 5.29 (one violation of Lipinski's rule). tandfonline.com |
| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | ADME-friendly characteristics, adherence to Lipinski's rules, bioavailability score of 0.55. nih.gov |
| Indole-based benzamides | Satisfactory physicochemical, drug-likeness, and toxicity properties. pensoft.net |
Metabolic Characterization of 3 Piperidin 2 Yl 1h Indole and Its Derivatives
In Vitro Metabolic Stability and Metabolite Identification
The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery to predict its in vivo half-life and clearance. These assays typically involve incubating the compound with liver microsomes or other subcellular fractions containing drug-metabolizing enzymes.
Microsomal Stability Assays
Microsomal stability assays are a cornerstone of in vitro drug metabolism studies. These assays evaluate the susceptibility of a compound to metabolism by enzymes primarily located in the endoplasmic reticulum of hepatocytes, most notably the cytochrome P450 (CYP) superfamily. enamine.net The stability of a compound is typically reported as its half-life (t½) and intrinsic clearance (CLint).
The piperidine (B6355638) ring itself is another common site of metabolism. For many piperidine-containing drugs, N-dealkylation and oxidation of the piperidine ring are significant metabolic routes. nih.gov For instance, replacing a pyrrolidine (B122466) ring with a piperidine ring in certain compounds has been shown to improve metabolic stability by over seven-fold in rat liver microsomes. acs.org This suggests that the piperidine moiety in 3-(piperidin-2-yl)-1H-indole would likely be a site of metabolic attack, but may also confer a degree of stability compared to other heterocyclic structures.
Table 1: Predicted In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Predicted Value | Basis for Prediction |
| Half-life (t½, min) | Moderate | Based on the known metabolism of indole (B1671886) and piperidine scaffolds. Indole derivatives can have half-lives greater than 120 minutes in rat liver microsomes. nih.gov |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Low to Moderate | Indole-piperidine amides have been reported with low intrinsic clearance. nih.gov The exact value would depend on the specific CYP enzymes involved. |
Disclaimer: The data in this table is predictive and based on the metabolic stability of structurally related compounds. Specific experimental values for this compound are not available in the cited literature.
Enzymatic Mapping of Metabolic Pathways
Identifying the specific enzymes responsible for a compound's metabolism, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions. enamine.net This is typically achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations.
For compounds containing an indole ring, several CYP enzymes are known to be involved in their metabolism. CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in the oxidation of indole itself. nih.gov Furthermore, studies on 4-aminopiperidine (B84694) drugs have highlighted CYP3A4 as a major isoform catalyzing their N-dealkylation. nih.gov Given the structure of this compound, it is plausible that multiple CYP isoforms contribute to its metabolism.
The primary metabolic pathways for this compound are expected to be:
Hydroxylation of the indole ring: This is a common metabolic pathway for indole-containing compounds, with oxidation often occurring at various positions on the benzene (B151609) portion of the ring system. nih.gov
Oxidation of the piperidine ring: This can lead to the formation of various hydroxylated metabolites or further oxidation to lactams.
N-dealkylation: If the piperidine nitrogen is substituted in derivatives, N-dealkylation is a likely metabolic route. nih.gov
Table 2: Predicted Cytochrome P450 Isoforms Involved in the Metabolism of this compound
| CYP Isoform | Predicted Role in Metabolism | Rationale based on Structural Analogs |
| CYP3A4 | Major contributor | Known to metabolize a wide range of substrates, including piperidine-containing drugs. nih.gov |
| CYP2D6 | Potential contributor | Involved in the metabolism of many nitrogen-containing compounds. |
| CYP2C19 | Potential contributor | Known to be involved in the oxidation of the indole ring. nih.gov |
| CYP2A6 | Minor contributor | Shown to be active in the metabolism of indole. nih.gov |
| CYP2E1 | Minor contributor | Shown to be active in the metabolism of indole. nih.gov |
Disclaimer: This table represents a prediction of the enzymatic pathways based on the metabolism of similar chemical structures. Direct experimental evidence for this compound is not available in the cited literature.
Preclinical In Vivo Pharmacokinetic and Metabolic Fate Studies
Preclinical in vivo studies in animal models are essential to understand a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.
Assessment of Systemic Exposure and Clearance
The systemic exposure and clearance of a compound are key determinants of its efficacy and dosing regimen. For indole-piperidine derivatives, oral bioavailability can be influenced by factors such as the basicity (pKa) of the piperidine nitrogen. nih.govnih.gov For example, the introduction of fluorine into the piperidine ring of related compounds was shown to reduce basicity and dramatically improve oral absorption. nih.govnih.gov
In a study of a related compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, the oral bioavailability was found to be 80% with a half-life of 12 hours in rats, indicating good systemic exposure and a relatively long duration of action. nih.gov While direct data for this compound is not available, these findings suggest that the indole-piperidine scaffold can be compatible with favorable pharmacokinetic properties.
Table 3: Predicted Preclinical In Vivo Pharmacokinetic Parameters of this compound in Rats
| Pharmacokinetic Parameter | Predicted Profile | Rationale from Structurally Similar Compounds |
| Oral Bioavailability (%) | Moderate to High | Can be high for indole-piperidine derivatives, but is influenced by factors like pKa. nih.gov |
| Systemic Clearance (CL) | Low to Moderate | Some indole derivatives exhibit low intrinsic clearance, which would translate to lower systemic clearance. nih.gov |
| Volume of Distribution (Vd) | Moderate to High | Lipophilic character of the indole ring may lead to distribution into tissues. |
| Elimination Half-life (t½) | Moderate to Long | A related fluorinated indole-piperidine derivative showed a half-life of 12 hours in rats. nih.gov |
Disclaimer: The data presented in this table are predictive and extrapolated from studies on analogous compounds. Specific in vivo pharmacokinetic data for this compound is not available in the cited literature.
Identification of Major Metabolites in Biological Systems
In vivo, the metabolic pathways observed in vitro are often reflected in the metabolites found in biological matrices such as plasma, urine, and feces. For a related compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, in vivo studies in rats confirmed that oxidation at the 6-position of the indole was a major metabolic route. nih.gov
Based on this and the predicted in vitro metabolism, the major metabolites of this compound in preclinical species are likely to be hydroxylated species. The primary sites of hydroxylation are expected to be the indole ring (at various positions) and the piperidine ring. These hydroxylated metabolites can then undergo further phase II metabolism, such as glucuronidation, to facilitate their excretion. In some cases of piperidine-containing compounds, N-oxidation has also been observed as a major metabolic pathway. researchgate.net
Table 4: Predicted Major Metabolites of this compound in Preclinical Species
| Putative Metabolite | Predicted Metabolic Pathway | Potential for Further Conjugation |
| Hydroxy-indole derivatives | Phase I: Aromatic hydroxylation of the indole ring by CYP enzymes. | Yes (Glucuronidation) |
| Hydroxy-piperidine derivatives | Phase I: Aliphatic hydroxylation of the piperidine ring by CYP enzymes. | Yes (Glucuronidation) |
| Piperidinone derivative | Phase I: Oxidation of a hydroxylated piperidine intermediate. | Less likely |
| N-oxide derivative | Phase I: N-oxidation of the piperidine nitrogen. | Unlikely |
Disclaimer: The metabolites listed are predictive and based on the known metabolic pathways of similar indole-piperidine structures. The actual in vivo metabolite profile of this compound has not been reported in the cited literature.
Emerging Research and Future Directions for 3 Piperidin 2 Yl 1h Indole Compounds
Development of Next-Generation Analogues with Improved Pharmacological Profiles
The development of next-generation analogues of 3-(piperidin-2-yl)-1H-indole is a key area of research, aimed at enhancing their pharmacological properties. This involves modifying the core structure to improve potency, selectivity, and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. For instance, research on related indole-2-carboxamide scaffolds has shown that substitutions on the indole (B1671886) and phenyl rings can significantly impact activity at cannabinoid receptor 1 (CB1). nih.gov Specifically, a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position have been found to enhance potency. nih.gov While these findings are on a related scaffold, they provide valuable insights for the targeted modification of this compound derivatives.
Furthermore, the synthesis of chiral derivatives is a significant step towards improved pharmacological profiles. The separation of racemic mixtures of 3-(piperidin-3-yl)-1H-indole derivatives has been achieved through N-alkylation with chiral reagents, yielding pure enantiomers with defined stereochemistry. nih.gov This is critical as different enantiomers of a compound can exhibit distinct pharmacological activities and potencies.
The table below summarizes key structural modifications and their impact on the pharmacological profiles of indole-based compounds, offering a glimpse into the strategies being employed for the development of next-generation this compound analogues.
| Structural Modification | Observed Effect on Pharmacological Profile | Relevant Compound Series | Reference |
| Diethylamino group at 4-position of phenyl ring | Enhanced potency for CB1 allosteric modulation | 1H-indole-2-carboxamides | nih.gov |
| Chloro or fluoro group at C5 of indole ring | Enhanced potency for CB1 allosteric modulation | 1H-indole-2-carboxamides | nih.gov |
| Short alkyl groups at C3 of indole ring | Enhanced potency for CB1 allosteric modulation | 1H-indole-2-carboxamides | nih.gov |
| N-alkylation with chiral reagents | Separation of enantiomers with distinct activities | 3-(piperidin-3-yl)-1H-indole derivatives | nih.gov |
| m-piperidinyl substitution | Increased antiproliferative activity | 5-chloro-indole-2-carboxylates | mdpi.com |
Investigation of Novel Therapeutic Applications
The unique structure of this compound has prompted investigations into a wide range of therapeutic applications beyond its initial areas of interest. chemimpex.com The indole nucleus is a privileged structure in medicinal chemistry, known to interact with multiple receptors and enzymes. ijpsr.comchula.ac.th
One of the promising new avenues is in the development of antimalarial drugs. A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These studies identified a lead compound with activity against drug-resistant strains, highlighting the potential of this scaffold in addressing the challenge of antimicrobial resistance. chula.ac.thnih.gov
The versatility of the indole scaffold is further demonstrated by its exploration in other therapeutic areas. ijpsr.com Derivatives have been investigated for a multitude of biological activities, including:
Antifungal ijpsr.com
Anti-inflammatory omicsonline.org
Antimicrobial omicsonline.org
The following table details some of the novel therapeutic applications being explored for indole derivatives, including those related to the this compound scaffold.
| Therapeutic Application | Specific Target/Disease | Key Research Findings | Reference |
| Antimalarial | Plasmodium falciparum | Identification of a lead compound with activity against drug-resistant strains. | chula.ac.thnih.gov |
| Anticancer | EGFRT790M/BRAFV600E Pathways | A m-piperidinyl derivative showed potent antiproliferative activity. | mdpi.com |
| Antiviral | H1N1, SARS-CoV-2 | Some isatin (B1672199) derivatives displayed significant antiviral activities. | mdpi.com |
| CB1 Receptor Modulation | Neurological and other disorders | Substituted 1H-indole-2-carboxamides act as negative allosteric modulators. | nih.gov |
Advancements in Sustainable Synthesis and Manufacturing Processes
In line with the growing emphasis on green chemistry, researchers are actively developing more sustainable and efficient methods for the synthesis of indole-containing compounds. rsc.orgacs.orgrasayanjournal.co.in Traditional multi-step syntheses often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.
Recent advancements have focused on multicomponent reactions, which allow for the assembly of complex molecules like indoles in a single step from simple starting materials. rsc.org One innovative two-step reaction utilizes inexpensive and readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to produce a variety of indole derivatives under mild conditions, using ethanol (B145695) as a benign solvent and avoiding the need for metal catalysts. rsc.org
Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of heterocyclic compounds, including indole derivatives. rasayanjournal.co.inresearchgate.net This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.in
The table below highlights some of the green chemistry approaches being implemented in the synthesis of indole derivatives.
| Synthetic Approach | Key Features | Advantages | Reference |
| Multicomponent Reaction | One-pot synthesis from simple precursors | Mild conditions, ethanol as solvent, no metal catalyst, high atom economy. | rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Shorter reaction times, increased yields, reduced energy consumption. | rasayanjournal.co.inresearchgate.net |
| Oxidative Amination of Alkenes | Gold(I) or Palladium catalyzed | Formation of N-heterocycles with simultaneous introduction of an O-substituent. | nih.gov |
| One-Pot Cyclization/Reduction Cascade | Trifluoromethanesulfonic anhydride (B1165640) activation | Efficient synthesis of piperidines. | mdpi.com |
Integration of Omics Technologies in Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound compounds, researchers are increasingly turning to "omics" technologies. nih.govrevespcardiol.org These powerful tools, including proteomics and metabolomics, allow for the large-scale study of proteins and metabolites within a biological system, providing a comprehensive view of the molecular changes induced by a drug candidate.
Proteomics enables the identification and quantification of proteins that interact with a compound, revealing its direct targets and the downstream signaling pathways it modulates. revespcardiol.orgMetabolomics , on the other hand, analyzes the global changes in small-molecule metabolites, offering insights into the metabolic pathways affected by the compound. creative-proteomics.com
The integration of these omics data can provide a more holistic understanding of a drug's mechanism of action. nih.govnih.gov For example, in the study of a traditional Chinese medicine formula, the combination of metabolomics and proteomics revealed that the therapeutic effect was due to the synergistic action of multiple compounds on various targets and pathways. nih.gov This multi-targeted approach is a paradigm shift from the traditional "one drug, one target" model. nih.gov
The application of multi-omics analysis to the study of this compound compounds can help to:
Identify novel protein targets.
Elucidate complex signaling networks.
Discover biomarkers for predicting treatment response. creative-proteomics.com
Understand potential mechanisms of resistance.
The table below outlines the application of omics technologies in drug discovery and mechanistic studies.
| Omics Technology | Application in Drug Discovery | Potential Insights for this compound Research | Reference |
| Proteomics | Target identification and validation, pathway analysis. | Identification of direct protein targets and elucidation of signaling cascades. | revespcardiol.org |
| Metabolomics | Biomarker discovery, understanding metabolic reprogramming. | Revealing changes in metabolic pathways and identifying biomarkers of drug efficacy. | creative-proteomics.com |
| Integrated Omics (e.g., Transcriptomics, Proteomics, Metabolomics) | Systems-level understanding of drug action, identification of synergistic effects. | Comprehensive understanding of the compound's mechanism of action and potential for combination therapies. | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-(piperidin-2-yl)-1H-indole and its analogs?
- Methodology : Multi-step synthetic routes are commonly employed. For example, Pd- or Rh-mediated cross-coupling can introduce substituents to the indole core, while Mannich-type reactions using formaldehyde and piperidine derivatives enable functionalization at the 3-position . A three-step pathway involving ketone intermediates (e.g., 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone) has been optimized for library synthesis .
- Key Considerations : Reaction conditions (e.g., glacial acetic acid as a solvent) and purification steps (e.g., chromatography) are critical for yield optimization .
Q. How can researchers validate the structural identity of this compound derivatives post-synthesis?
- Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry) and HRMS (for molecular weight validation). For example, 1H NMR signals at δ 3.68 ppm (C3-CH2) and δ 7.48 ppm (indole H4) confirm piperidinylmethyl substitution . Single-crystal X-ray diffraction is recommended for resolving ambiguous stereochemistry .
Q. What in vitro assays are suitable for initial evaluation of this compound derivatives as receptor ligands?
- Methodology : Competitive binding assays (e.g., [3H]ifenprodil for NMDA receptors) are used to screen for receptor affinity . For opioid receptor targeting, radioligand displacement assays (e.g., μ-opioid receptor binding) provide preliminary activity data .
Advanced Research Questions
Q. How do structural modifications to the piperidine ring (e.g., substituents, stereochemistry) impact binding affinity to NMDA or opioid receptors?
- Data Analysis : SAR studies show that 4-arylpiperidine substituents enhance GluN2B-NMDA receptor binding, while 3-substituted piperidines exhibit divergent activity due to steric hindrance . For opioid receptors, electron-withdrawing groups on the piperidine nitrogen reduce binding, likely due to altered protonation states .
- Contradictions : In some cases, 3-(piperidin-4-yl)-1H-indole derivatives show higher 5HT1A receptor affinity than 3-(piperidin-3-yl) analogs, suggesting receptor-specific pharmacophore requirements .
Q. What strategies address discrepancies in SAR data for indole-piperidine hybrids targeting serotonin receptors?
- Methodology : Combine molecular docking (to map binding poses) with functional assays (e.g., cAMP inhibition for 5HT1A agonism). For example, replacing 3-(piperidin-4-yl) with 3-(piperidin-3-yl) alters hydrogen-bonding interactions, explaining divergent activity in serotonin receptor subtypes .
Q. How can researchers optimize the pharmacophore of this compound for dual-target activity (e.g., opioid and NMDA receptors)?
- Approach : Introduce bifunctional substituents (e.g., thiophene or benzodioxole groups) to engage multiple receptor pockets. For instance, 3-{[4-(2,6-dichlorophenyl)piperidin-1-yl]-methyl} substitution enhances dual affinity by balancing hydrophobic and electrostatic interactions .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize Pd-mediated cross-coupling for regioselective indole functionalization .
- Analytical Validation : Use HRMS with <2 ppm error thresholds to confirm molecular formulas .
- Biological Assays : Pair radioligand binding with functional assays (e.g., calcium flux for NMDA receptors) to resolve false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
